![molecular formula C4H10ClN3 B13515412 methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride: is a chemical compound with the following properties:
IUPAC Name: (3-methyl-3H-diaziren-3-yl)methanamine hydrochloride
Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.6 g/mol
Métodos De Preparación
Synthetic Routes: The synthetic route for this compound involves the introduction of a diazirine ring and subsequent methylation. Specific methods may vary, but a common approach includes diazirine formation via diazotization of an amine followed by reaction with a suitable nucleophile (e.g., methylamine). The hydrochloride salt is then formed by treatment with hydrochloric acid.
Reaction Conditions:- Diazotization: Typically carried out using sodium nitrite and hydrochloric acid.
- Methylation: Reaction with methylamine (CH₃NH₂) under appropriate conditions.
Industrial Production: Industrial-scale production methods are not widely documented due to the specialized nature of diazirine compounds. custom synthesis or research-grade production is feasible.
Análisis De Reacciones Químicas
Reactions:
Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the diazirine ring is possible.
Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
Methylation: Methylamine (CH₃NH₂).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a photoaffinity labeling reagent due to its diazirine functionality.
Biology: Enables site-specific protein labeling and interaction studies.
Medicine: Investigated for drug delivery and targeted therapies.
Mecanismo De Acción
The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s unique feature lies in its diazirine ring, which enables precise photoaffinity labeling. Similar compounds include other diazirines and photoactivatable reagents.
Propiedades
Fórmula molecular |
C4H10ClN3 |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
Clave InChI |
ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


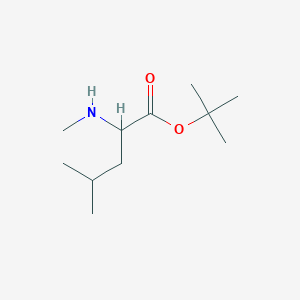

![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)

![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)

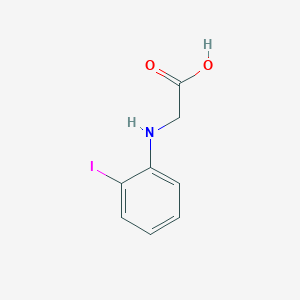

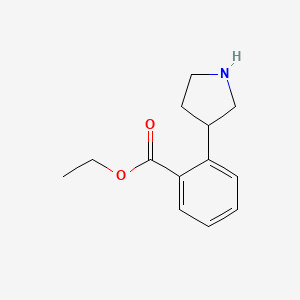
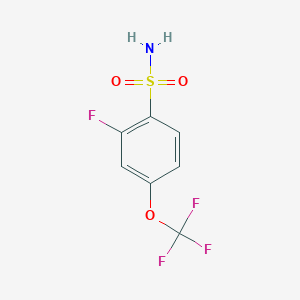
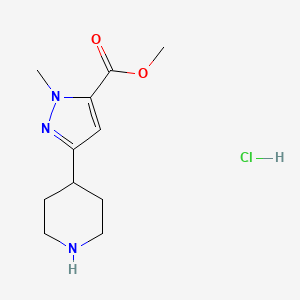
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
